molecular formula C13H10F3NO5 B8156262 2,5-Dioxopyrrolidin-1-yl 3-(2,2,2-trifluoroethoxy)benzoate

2,5-Dioxopyrrolidin-1-yl 3-(2,2,2-trifluoroethoxy)benzoate

Cat. No.: B8156262
M. Wt: 317.22 g/mol
InChI Key: PWKPBJGKKSPSCK-UHFFFAOYSA-N
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Description

2,5-Dioxopyrrolidin-1-yl 3-(2,2,2-trifluoroethoxy)benzoate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrrolidin-1-yl group attached to a benzoate moiety, with a trifluoroethoxy substituent, making it an interesting subject for scientific research.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-(2,2,2-trifluoroethoxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO5/c14-13(15,16)7-21-9-3-1-2-8(6-9)12(20)22-17-10(18)4-5-11(17)19/h1-3,6H,4-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWKPBJGKKSPSCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC(=CC=C2)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-yl 3-(2,2,2-trifluoroethoxy)benzoate typically involves the reaction of 3-(2,2,2-trifluoroethoxy)benzoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent choice, and purification steps, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 3-(2,2,2-trifluoroethoxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Dioxopyrrolidin-1-yl 3-(2,2,2-trifluoroethoxy)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 3-(2,2,2-trifluoroethoxy)benzoate involves the formation of a covalent bond with nucleophilic groups in target molecules. The NHS ester moiety reacts with primary amines, forming stable amide bonds. This reaction is widely used in bioconjugation and labeling of biomolecules .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dioxopyrrolidin-1-yl 3-(prop-2-yn-1-yloxy)benzoate
  • 2,5-Dioxopyrrolidin-1-yl 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoate
  • 2,5-Dioxopyrrolidin-1-yl acrylate

Uniqueness

Compared to similar compounds, 2,5-Dioxopyrrolidin-1-yl 3-(2,2,2-trifluoroethoxy)benzoate is unique due to the presence of the trifluoroethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and stability .

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